Comparative Estrogen Receptor Alpha (ERα) Binding Affinity: Estradiol Monopropionate vs. Benzoate, Valerate, and Cypionate Esters
Estradiol monopropionate demonstrates a distinct binding profile for estrogen receptor alpha (ERα) compared to other clinically relevant estradiol esters. In competitive radioligand displacement assays using rodent uterine cytosol, the relative binding affinity (RBA) of estradiol monopropionate for ERα was measured at 19-26%, setting estradiol as the 100% reference [1]. This represents a moderate binding affinity, distinguishing it from both the weaker binding of estradiol benzoate (RBA: 10%) and estradiol valerate (RBA: 2-11%), as well as the lower affinity of estradiol cypionate (RBA: ~4.0%) [1]. This quantitative difference indicates that estradiol monopropionate will engage and activate ERα with a potency profile intermediate between short- and long-acting esters.
| Evidence Dimension | Relative Binding Affinity (RBA) for Estrogen Receptor Alpha (ERα) |
|---|---|
| Target Compound Data | 19-26% (relative to estradiol = 100%) |
| Comparator Or Baseline | Estradiol Benzoate: 10%; Estradiol Valerate: 2-11%; Estradiol Cypionate: ~4.0% |
| Quantified Difference | Estradiol monopropionate RBA is approximately 1.9-2.6x higher than estradiol benzoate, and up to 13x higher than the lower bound of estradiol valerate's reported range. |
| Conditions | In vitro competitive radioligand displacement assay using labeled estradiol in rodent uterine cytosol. |
Why This Matters
This intermediate ERα affinity positions estradiol monopropionate as a valuable tool for studies requiring a balanced activation profile, avoiding the very low affinity of cypionate or the high, transient peak associated with benzoate.
- [1] Wikipedia contributors. (2022, June 3). Estradiol monopropionate. Wikipedia, The Free Encyclopedia. Archived from the original on June 3, 2022. View Source
